molecular formula C14H18N2O2S B2702734 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1025750-44-0

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2702734
CAS No.: 1025750-44-0
M. Wt: 278.37
InChI Key: RLVRLAXHVMXRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione class. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isobutylamine with p-tolylisothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the final product. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinedione: A class of compounds known for their antidiabetic properties.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione derivative with similar therapeutic applications.

Uniqueness

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isobutyl and p-tolylamino groups differentiate it from other thiazolidinedione derivatives, potentially leading to unique pharmacological activities and applications.

Properties

IUPAC Name

5-(4-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVRLAXHVMXRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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